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Compound of Interest

Compound Name:
5-Methyl-2-(2-thienyl)-1,3-oxazole-

4-carbaldehyde

Cat. No.: B1372517 Get Quote

An In-Depth Technical Guide to the Basic Properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-
carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the core basic properties of 5-
Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, a heterocyclic compound of significant

interest in medicinal chemistry and materials science. As a key synthetic intermediate,

understanding its fundamental physicochemical characteristics is paramount for its effective

utilization.[1] This document delves into the molecular architecture, dissects the electronic

factors governing its basicity, outlines plausible synthetic routes, and presents exemplary

experimental protocols for its characterization. The central finding is that while the oxazole core

possesses a weakly basic nitrogen atom, its basicity is substantially attenuated by the powerful

electron-withdrawing effect of the C4-carbaldehyde group, rendering the molecule a very weak

base overall. This guide is intended for researchers, scientists, and drug development

professionals seeking to leverage this versatile scaffold in their work.

Introduction
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde belongs to the oxazole class of five-

membered aromatic heterocycles containing one nitrogen and one oxygen atom.[2] This

molecular scaffold is a cornerstone in the synthesis of complex molecules, finding applications

in pharmaceutical development, particularly for neurological disorders, as well as in the
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creation of advanced materials such as fluorescent dyes and specialized polymers.[1] Its utility

stems from the rigid, planar structure of the oxazole ring and the versatile reactivity of its

functional groups. Understanding the compound's basic properties is crucial for predicting its

behavior in physiological environments, designing synthetic transformations, and optimizing

purification protocols.

Molecular Structure and Physicochemical
Properties
The properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde are a direct

consequence of the interplay between its three key structural components: the oxazole core,

the thienyl substituent, the methyl group, and the carbaldehyde function.

Chemical Structure Analysis
The molecule's structure, presented below, reveals the relative positions of the functional

groups that dictate its electronic landscape. The pyridine-like nitrogen at position 3 is the

primary center of basicity.[3][4]

Caption: Molecular structure of the target compound.

Physicochemical Data
A summary of key quantitative data for the compound is provided below, facilitating quick

reference for experimental design.
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Property Value Source(s)

CAS Number 915923-87-4 [5]

Molecular Formula C₉H₇NO₂S [6]

Molecular Weight 193.22 g/mol [5]

Physical Form Solid [5]

Topological Polar Surface Area

(TPSA)
43.1 Å² [6]

Predicted LogP 2.524 [6]

Hydrogen Bond Donors 0 [6]

Hydrogen Bond Acceptors 4 [6]

The Core of Basicity: An Analysis of the Oxazole
Ring
The basic character of the molecule is derived from the lone pair of electrons on the sp²-

hybridized nitrogen atom at position 3. However, oxazoles are inherently weak bases,

significantly less basic than related azoles like imidazole.[7] The conjugate acid of the parent

oxazole has a pKₐ of approximately 0.8.[7] The substituents on the ring profoundly modulate

this intrinsic basicity.

Electronic Influence of Substituents
The overall basicity is a net result of competing electronic effects from the three substituents:

2-(2-thienyl) Group: The thienyl ring is a π-rich heteroaromatic system. When attached at the

C2 position, it can act as an electron-donating group through resonance (a +M effect),

increasing electron density within the oxazole ring. This effect, on its own, would slightly

enhance the basicity of the nitrogen.[8][9]

5-Methyl Group: The methyl group is a weak electron-donating group through induction (a +I

effect). It pushes electron density into the ring, marginally increasing the basicity of the

nitrogen.
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4-Carbaldehyde Group: The aldehyde group is a powerful electron-withdrawing group

through both induction (-I) and resonance (-M). It strongly delocalizes the ring's π-electrons

and the nitrogen's lone pair, significantly reducing their availability for protonation. This is the

dominant electronic effect influencing the molecule's basicity.

Electronic Effects on Oxazole Ring

5-Me-2-Thienyl-Oxazole-4-CHO

Net Effect:
Substantially Reduced Basicity

Thienyl Group
(+M, -I)

Slightly Activating

Methyl Group
(+I)

Weakly Activating

Carbaldehyde Group
(-M, -I)

Strongly Deactivating

Click to download full resolution via product page

Caption: Dominant electronic effects influencing basicity.

Conclusion on Basicity: The strong deactivating effect of the C4-carbaldehyde group overrides

the weak activating effects of the C2-thienyl and C5-methyl groups. Therefore, 5-Methyl-2-(2-
thienyl)-1,3-oxazole-4-carbaldehyde is expected to be a very weak base, likely with a

conjugate acid pKₐ significantly lower than that of the parent oxazole.

Protonation Equilibrium
Protonation will occur at the most electron-rich site, which is the pyridine-like nitrogen atom, to

form an oxazolium salt.[10]
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R-Oxazole +   H⁺R-Oxazolium⁺

Click to download full resolution via product page

Caption: Protonation equilibrium of the oxazole nitrogen.

Synthesis and Reactivity Profile
Plausible Synthesis: The Van Leusen Reaction
A highly efficient and common method for constructing 5-substituted oxazole rings is the Van

Leusen oxazole synthesis.[11] This reaction involves the base-mediated condensation of an

aldehyde with tosylmethyl isocyanide (TosMIC). For the target molecule, this would likely

involve the reaction of 2-thiophenecarboxaldehyde with a derivative of TosMIC. A detailed

hypothetical protocol is provided in the next section.
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Starting Materials:
- 2-Thiophenecarboxaldehyde

- TosMIC Derivative

Step 1: Base-Mediated Condensation
(e.g., K₂CO₃ in Methanol)

Step 2: Cyclization
Formation of Dihydrooxazole Intermediate

Step 3: Elimination of Tosyl Group
Aromatization to form Oxazole Ring

Final Product:
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the Van Leusen oxazole synthesis.

Reactivity at the Basic Center
Despite its weak basicity, the nitrogen lone pair can participate in nucleophilic reactions. A key

reaction is N-alkylation with alkylating agents (e.g., methyl iodide) to form quaternary N-

alkyloxazolium salts.[4][10] This reaction is fundamental for modifying the electronic properties

of the ring or for introducing specific functionalities.

Exemplary Experimental Protocols
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The following protocols are provided as trustworthy, self-validating methodologies for the

synthesis and characterization of the title compound's basic properties.

Protocol: Synthesis via Modified Van Leusen Reaction
This protocol describes a plausible synthesis based on established literature methods for

similar structures.[11]

Objective: To synthesize 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.

Materials:

2-Thiophenecarboxaldehyde

1-(Tosyl)ethyl isocyanide (a TosMIC derivative)

Potassium Carbonate (K₂CO₃), anhydrous

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated Sodium Bicarbonate solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add

anhydrous methanol (50 mL).

Reagent Addition: Add 2-thiophenecarboxaldehyde (1.0 eq) and 1-(tosyl)ethyl isocyanide

(1.1 eq). Stir the mixture until all solids are dissolved.
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Base Addition: Add anhydrous potassium carbonate (2.0 eq) portion-wise over 10 minutes.

The reaction is often exothermic.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8

hours).

Workup - Quenching: Once complete, carefully add water to quench the reaction and

dissolve the inorganic salts.

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer

three times with dichloromethane (3 x 50 mL).

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude residue by flash column chromatography on silica gel,

eluting with a hexanes/ethyl acetate gradient to yield the pure product.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and

High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Apparent pKₐ by UV-Vis
Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of the compound upon

protonation.

Objective: To determine the pKₐ of the conjugate acid of the title compound.

Materials:

Purified 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
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Series of buffer solutions with known pH values (e.g., pH 0 to 4, in 0.5 pH unit increments)

Spectrophotometer-grade methanol or acetonitrile (for stock solution)

Calibrated pH meter

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

Stock Solution: Prepare a concentrated stock solution of the compound in methanol (e.g., 1

mg/mL).

Sample Preparation: For each pH buffer, add a small, constant aliquot of the stock solution to

a constant volume of the buffer to achieve a final concentration suitable for UV-Vis analysis

(e.g., 10 µM). Ensure the percentage of organic solvent is low (<1%) to not significantly alter

the buffer pH.

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in

each buffer solution. Also record a spectrum of the fully protonated form (in ~0.1 M HCl) and

the fully neutral form (in a buffer of pH ~4 or higher).

Data Analysis: a. Identify an analytical wavelength (λ) where the absorbance difference

between the protonated and neutral forms is maximal. b. Plot the absorbance at this

wavelength versus the pH of the buffer solutions. c. The resulting data should fit a sigmoidal

curve. The pKₐ is the pH value at the inflection point of this curve. d. Alternatively, the pKₐ

can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([BH⁺]/[B]),

where [BH⁺] and [B] are the concentrations of the protonated and neutral species, which can

be determined from the absorbance values.

Applications in Research and Development
The structural features of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde make it a

valuable building block.

Pharmaceuticals: The oxazole core serves as a bioisostere for ester and amide groups,

providing metabolic stability. The thienyl group can engage in π-stacking interactions with
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biological targets, and the aldehyde provides a reactive handle for diversification to build

libraries of potential drug candidates.

Materials Science: The conjugated π-system spanning the thienyl and oxazole rings gives

rise to electronic and photophysical properties that are exploited in the development of

organic electronics and fluorescent probes for biological imaging.[1]

Conclusion
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a functionally rich heterocyclic

compound with a nuanced electronic profile. Its core basic property is defined by the pyridine-

like nitrogen of the oxazole ring. However, a detailed analysis of substituent effects reveals that

the potent electron-withdrawing nature of the C4-carbaldehyde group is the dominant factor,

rendering the molecule a very weak base. This understanding is critical for scientists and

researchers aiming to utilize this compound as a synthetic intermediate, enabling precise

control over reaction conditions and predictable outcomes in the development of novel

pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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